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molecular formula C8H8BrF B1273183 5-Bromo-2-fluoro-1,3-dimethylbenzene CAS No. 99725-44-7

5-Bromo-2-fluoro-1,3-dimethylbenzene

Cat. No. B1273183
M. Wt: 203.05 g/mol
InChI Key: ZXPHUVHMBKRRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013652

Procedure details

To a mixture of 4-Bromo-2,6-dimethylaniline (8.3 g, 42 mmol) at 5° C. and H2O (50 mL) was added conc H2SO4 (6.25 mL). NaNO2 (4.1 g) was added in portions until an excess was indicated by starch iodide paper. Water (30 mL) was added to make the mixture homogeneous. After transferring to a plastic container, HBF4 (50%, 13.7 g) was added dropwise with stirring. The resultant white precipitate was collected by vacuum filtration, washed with H2O (30 mL), MeOH (30 mL), and Et2O (60 mL), and dried over P2O5 under vacuum for 16 h. The solid was then heated in a glass flask with an open flame until all the solid had decomposed. The remaining liquid was diluted with Et2O (50 mL) and 0.5 M NaOH (30 mL). The organic layer was separated, washed with 0.5 M NaOH (25 mL), H2O (25 mL), brine (25 mL), dried (MgSO4), and concentrated in vacuo yielding 6.06 g (72%) of 1-bromo-4-fluoro-3,5-dimethylbenzene as a pale yellow liquid.
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.7 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
6.25 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5](N)=[C:4]([CH3:10])[CH:3]=1.OS(O)(=O)=O.N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:22]>O>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:5]([F:22])=[C:4]([CH3:10])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)C)C
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13.7 g
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
6.25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The resultant white precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with H2O (30 mL), MeOH (30 mL), and Et2O (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under vacuum for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The solid was then heated in a glass flask with
TEMPERATURE
Type
TEMPERATURE
Details
an open flame until all the solid
ADDITION
Type
ADDITION
Details
The remaining liquid was diluted with Et2O (50 mL) and 0.5 M NaOH (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 0.5 M NaOH (25 mL), H2O (25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.06 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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